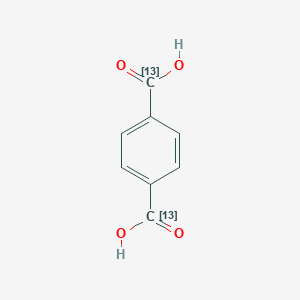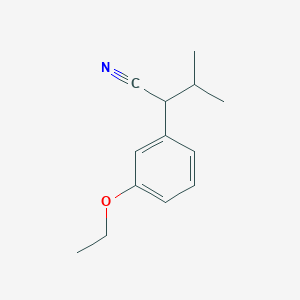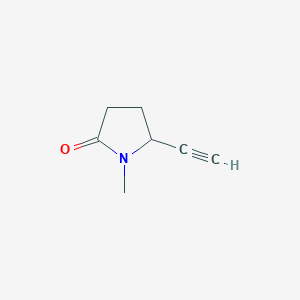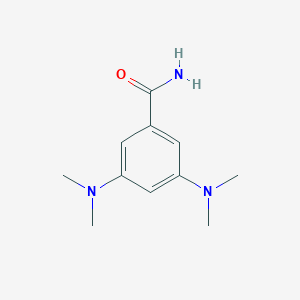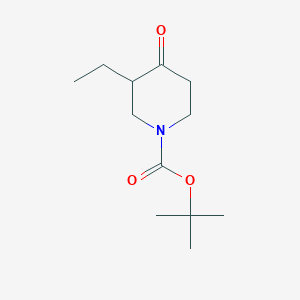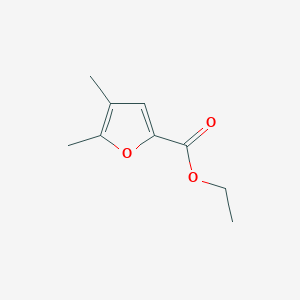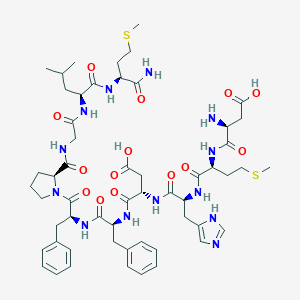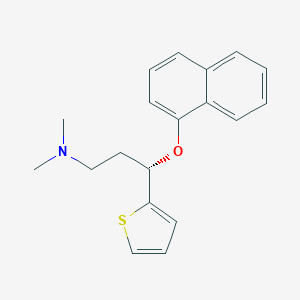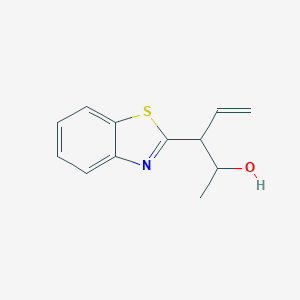
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, also known as BZPEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BZPEN belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. In particular, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can induce DNA damage and cell death in cancer cells.
生化和生理效应
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the growth and proliferation of various pathogenic bacteria and viruses. In addition, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol. One area of interest is the development of novel derivatives of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, which could lead to the development of more targeted and effective therapies. Finally, the use of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol as a fluorescent probe for the detection of heavy metal ions in water is an area of growing interest, and further research in this area could lead to the development of new environmental monitoring tools.
合成方法
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be synthesized through a multi-step process starting from 2-aminobenzenethiol and 4-penten-2-one. The first step involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol. This compound is then treated with sodium hydroxide to obtain 2-mercaptobenzenethiol. In the next step, 4-penten-2-one is added to the reaction mixture, and the resulting product is purified by column chromatography to obtain 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol.
科学研究应用
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
属性
CAS 编号 |
116058-96-9 |
|---|---|
产品名称 |
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol |
分子式 |
C12H13NOS |
分子量 |
219.3 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
InChI 键 |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
规范 SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
同义词 |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



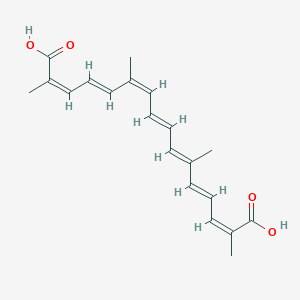
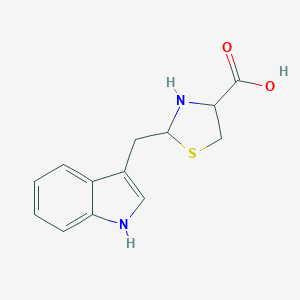
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
